molecular formula C14H20ClN3 B13656540 3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane

3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B13656540
M. Wt: 265.78 g/mol
InChI Key: VYYRMTGBDHJATB-UHFFFAOYSA-N
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Description

3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[55]undecane is a spiro compound characterized by a unique structure that includes a spiro linkage between a diazaspiro undecane and a chloropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane typically involves the reaction of 2-chloropyridine with a suitable diazaspiro compound under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. For instance, the reaction can be carried out in an alkaline medium using n-butyllithium in ethylenediamine or potassium tert-butoxide in ethylenediamine .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of high-temperature conditions and catalysts to facilitate the reaction. The crude product obtained from the reaction is often purified through recrystallization from solvents like pentane to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane is unique due to its specific combination of a chloropyridinyl group and a diazaspiro undecane structure. This unique structure imparts specific chemical and biological properties that differentiate it from other spiro compounds.

Properties

Molecular Formula

C14H20ClN3

Molecular Weight

265.78 g/mol

IUPAC Name

3-(2-chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C14H20ClN3/c15-13-11-12(1-6-17-13)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2

InChI Key

VYYRMTGBDHJATB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(CC2)C3=CC(=NC=C3)Cl

Origin of Product

United States

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